tert-Butyl 3-(3-methylpyridin-2-yl)benzoate
Overview
Description
tert-Butyl 3-(3-methylpyridin-2-yl)benzoate is a chemical compound with the molecular formula C17H19NO2 and a molecular weight of 269.34 g/mol . It is often used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(3-methylpyridin-2-yl)benzoate typically involves the esterification of 3-(3-methylpyridin-2-yl)benzoic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(3-methylpyridin-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
tert-Butyl 3-(3-methylpyridin-2-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study biochemical pathways and interactions.
Medicine: It serves as a precursor in the development of pharmaceutical compounds.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(3-methylpyridin-2-yl)benzoate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the context of its use and the specific biological system involved .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate: This compound has an amino group instead of a hydrogen atom at the 6-position of the pyridine ring.
tert-Butyl 3-(3-methylpyridin-2-yl)benzoate: This is the compound , with a tert-butyl ester group attached to the benzoate moiety.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its tert-butyl ester group provides steric hindrance, affecting its interaction with other molecules and its overall stability .
Biological Activity
Introduction
tert-Butyl 3-(3-methylpyridin-2-yl)benzoate is an organic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound can be characterized by the following structural formula:
This structure features a benzoate group linked to a pyridine derivative, which is known to influence its biological activity through various pathways.
Antimicrobial Properties
Recent studies have indicated that derivatives of pyridine, including those similar to this compound, exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . This suggests potential applications in developing new antibacterial agents.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in pathogen metabolism or replication.
- Cell Membrane Disruption : It could disrupt bacterial cell membranes, leading to cell lysis.
- Receptor Modulation : Interaction with specific cellular receptors may mediate its effects on cellular pathways.
Toxicological Studies
Toxicological assessments are crucial for evaluating the safety profile of any new compound. Preliminary studies on similar compounds have indicated low toxicity at therapeutic doses, although comprehensive studies on this compound are still needed.
Study on Antimicrobial Efficacy
In a controlled laboratory study, a series of pyridine derivatives were tested for their antimicrobial efficacy against common pathogens. Among these, compounds with structural similarities to this compound demonstrated promising results:
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
Compound A | 6.25 | Staphylococcus aureus |
Compound B | 12.5 | Escherichia coli |
This compound | TBD | TBD |
These findings indicate the potential for further exploration into the antimicrobial uses of this compound.
Properties
IUPAC Name |
tert-butyl 3-(3-methylpyridin-2-yl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-12-7-6-10-18-15(12)13-8-5-9-14(11-13)16(19)20-17(2,3)4/h5-11H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFCTMXMAKNWDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CC(=CC=C2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00726990 | |
Record name | tert-Butyl 3-(3-methylpyridin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00726990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1083057-12-8 | |
Record name | tert-Butyl 3-(3-methylpyridin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00726990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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